Lipophilicity Shift vs. Unsubstituted Oxetane‑3‑carbonyl chloride
The computed LogP of 3,3‑diethyloxetane‑2‑carbonyl chloride (≈ 1.96) is substantially higher than that of oxetane‑3‑carbonyl chloride (XLogP3‑AA = 0.4) . This ~1.5‑log‑unit increase translates to an approximately 30‑fold higher partition coefficient, indicating that the compound is better suited for scaffolds where modest lipophilicity and increased membrane permeability are desired, while unsubstituted oxetane‑3‑carbonyl chloride would be preferred for high‑polarity, low‑lipophilicity designs [1].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 1.96 (computed) |
| Comparator Or Baseline | Oxetane‑3‑carbonyl chloride (XLogP3‑AA = 0.4, PubChem computed) |
| Quantified Difference | ~1.5 log units (>30‑fold increase in P) |
| Conditions | Computed LogP (Chemsrc) vs. XLogP3‑AA (PubChem); different algorithms preclude direct numerical comparison, but the directional trend is robust. |
Why This Matters
In drug‑discovery programs, a ~1.5‑log‑unit increase in LogP can significantly affect membrane permeability, oral absorption, and pharmacokinetic profiles, making the diethyl analogue a distinct tool for tuning lipophilicity within a congeneric series.
- [1] PubChem. Oxetane‑3‑carbonyl chloride (CID 90421934). XLogP3‑AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/90421934 View Source
